N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide, also known as BMF-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BMF-3 belongs to the class of benzimidazole derivatives and has shown promising results in various biological assays. The compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Mecanismo De Acción
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide inhibits the activity of PTPs by binding to the catalytic site of the enzyme. The compound forms a covalent bond with the active site cysteine residue, which leads to the inhibition of the enzyme activity. This compound has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in laboratory experiments. The compound has been shown to increase insulin sensitivity in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has several advantages and limitations for lab experiments. The compound is synthesized through a multi-step process and can be obtained in high purity. This compound has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. However, this compound has limited solubility in aqueous solutions, which can make it difficult to perform biological assays. The compound also has limited stability, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. The compound has shown promising results as an inhibitor of PTP1B, and further studies are needed to determine its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. This compound has also shown potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. The compound has limited solubility and stability, and future studies should focus on developing more stable and soluble analogs of this compound. Additionally, studies should focus on the toxicity and pharmacokinetics of this compound to determine its potential as a therapeutic agent.
Métodos De Síntesis
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-3-furan carboxylic acid with benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound in high purity, which can be further purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been studied for its potential therapeutic properties in various biological assays. The compound has shown promising results as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cellular signaling pathways. This compound has been shown to inhibit the activity of PTP1B, a phosphatase that is implicated in the development of insulin resistance and type 2 diabetes. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-12-8(5-6-19-12)13(18)15-7-11-16-9-3-1-2-4-10(9)17-11/h1-6H,7H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDSTVUQDIACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(OC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.